Antazoline

説明

特性

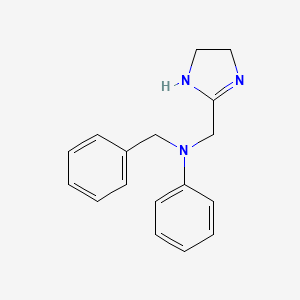

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFJDPCWQRWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride) | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022613 | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

91-75-8 | |

| Record name | Antazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHA8014SS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Antazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 120-122 °C | |

| Record name | Antazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Antazoline on Histamine H1 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of antazoline, a first-generation antihistamine, at the histamine H1 receptor (H1R). Tailored for researchers, scientists, and drug development professionals, this document elucidates this compound's binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies used for its characterization.

Executive Summary

This compound is an ethylenediamine-derivative antihistamine that functions as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1][2][3] By binding to the H1 receptor, this compound blocks the effects of histamine, thereby alleviating the symptoms of allergic reactions such as allergic conjunctivitis.[1] Its classification as a first-generation antihistamine indicates its ability to cross the blood-brain barrier, which can lead to sedative effects.[3] Modern pharmacological understanding classifies virtually all H1-antihistamines, including this compound, as inverse agonists.[4] This means they do not simply block the receptor but actively stabilize its inactive conformation, reducing the basal or constitutive activity of the receptor even in the absence of histamine.

Molecular Mechanism of Action

Receptor Binding and Affinity

This compound exerts its effect by directly competing with histamine for the binding site on the H1 receptor. As an inverse agonist, it binds to and stabilizes the inactive conformational state of the receptor. This action shifts the equilibrium of the receptor population from an active (R*) to an inactive (R) state, thereby reducing the downstream signaling that causes allergic symptoms.

While extensive quantitative binding data for this compound is limited in publicly accessible literature, its binding affinity can be compared with other well-characterized H1 antihistamines. The affinity is typically expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of this compound and other representative H1 receptor antagonists. This data is crucial for comparing the potency of different compounds.

| Compound | Class | Receptor Target | Binding Affinity (pKi) |

| This compound | First-Generation (Ethylenediamine) | Human Histamine H1 | 7.4 |

| Mepyramine | First-Generation (Ethylenediamine) | Human Histamine H1 | 9.1 |

| Diphenhydramine | First-Generation (Ethanolamine) | Human Histamine H1 | 8.1 |

| Cetirizine | Second-Generation (Piperazine) | Human Histamine H1 | 8.3 |

| Loratadine | Second-Generation (Piperidine) | Human Histamine H1 | 7.8 |

Note: pKi values are compiled from various pharmacological sources. The value for this compound is based on data from specific receptor binding studies.

Downstream Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist (histamine) binding initiates a signaling cascade that this compound inhibits.

Mechanism of Action:

-

Histamine Binding & Gq Activation: Histamine binds to the active H1R, causing a conformational change that activates the associated Gq/11 protein.

-

PLC Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to the physiological responses associated with allergy (e.g., smooth muscle contraction, increased vascular permeability).

This compound, by acting as an inverse agonist, binds to the H1R and stabilizes its inactive state. This prevents the initial activation of the Gq protein, thereby blocking the entire downstream signaling cascade.

Key Experimental Protocols

The binding affinity and functional antagonism of this compound at the H1R are determined using standardized in vitro assays.

Radioligand Binding Assay (Competition)

This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled H1R ligand (e.g., [³H]-mepyramine) from the receptor. The output determines the inhibition constant (Ki) of the test compound.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells). This involves cell homogenization and differential centrifugation to isolate the membrane fraction.

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with:

-

A fixed concentration of a radiolabeled H1R antagonist (e.g., [³H]-mepyramine).

-

Varying concentrations of the unlabeled test compound (this compound).

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a different unlabeled antagonist).

-

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This cell-based functional assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular calcium. It provides a measure of the compound's functional potency (IC50).

Methodology:

-

Cell Preparation: Cells expressing the H1 receptor (e.g., CHO-H1R) are seeded in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to Ca2+.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response).

-

Signal Detection: Changes in fluorescence intensity are monitored in real-time using a plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The histamine-induced calcium response is measured in the presence of different this compound concentrations. The data is plotted to generate a dose-response curve, from which the IC50 value for this compound's inhibitory effect is calculated.

Conclusion

This compound functions as a potent inverse agonist at the histamine H1 receptor. Its mechanism involves competitive binding to the receptor, leading to the stabilization of its inactive state and the subsequent inhibition of the Gq/11-PLC-IP3/Ca2+ signaling pathway. This action effectively blocks the physiological responses triggered by histamine during an allergic reaction. The characterization of its binding affinity and functional potency, through established methodologies like radioligand binding and calcium mobilization assays, is fundamental to understanding its therapeutic profile and for the development of novel anti-allergic therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of Antazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline is a first-generation antihistamine belonging to the ethylenediamine class, recognized for its therapeutic applications in managing allergic conditions such as allergic conjunctivitis and rhinitis.[1] First synthesized in the mid-20th century, a period of intensive research into histamine antagonists, it exhibits both potent antihistaminic and anticholinergic properties.[1] A key characteristic of first-generation antihistamines like this compound is their ability to cross the blood-brain barrier, which is responsible for their sedative effects.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols related to this compound and its derivatives.

Physicochemical Properties

This compound and its common salt, this compound Hydrochloride, possess distinct physicochemical properties crucial for their formulation and application. This compound hydrochloride typically appears as a white or almost white crystalline powder.[1][2]

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |

| Molecular Formula | C₁₇H₁₉N₃[3][4] | C₁₇H₂₀ClN₃[5] |

| Molecular Weight | 265.35 g/mol [3][4] | 301.81 g/mol [6] |

| CAS Number | 91-75-8[3][7] | 2508-72-7[5][6] |

| Appearance | - | White or almost white crystalline powder[1][2] |

| Solubility | - | Sparingly soluble in water, soluble in alcohol[2] |

Synthesis of this compound Hydrochloride

The most common and industrially relevant method for synthesizing this compound hydrochloride is through the condensation of N-benzylaniline with 2-chloromethylimidazoline hydrochloride.[1]

Detailed Experimental Protocol for Synthesis

The following protocol outlines a detailed methodology for the synthesis of this compound hydrochloride.[1]

Materials:

-

N-Benzylaniline

-

2-Chloromethylimidazoline hydrochloride

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Dilute hydrochloric acid

Procedure:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, combine 45.8 parts by weight of N-benzylaniline and 15.4 parts by weight of 2-chloromethylimidazoline hydrochloride in 150 parts of ethanol.[1]

-

Heating: Heat the mixture in an oil bath to a temperature of 100-110°C.[1]

-

Reaction Time: Maintain this temperature for 3 hours after the alcohol has been distilled off.[1]

-

Work-up:

-

Neutralization: Neutralize the aqueous solution with dilute hydrochloric acid.[1]

-

Isolation:

Mechanism of Action

This compound functions primarily as a histamine H1 receptor antagonist.[7][8] It competitively and reversibly binds to the H1 receptor, blocking the action of endogenous histamine.[3][7] This action prevents the cascade of allergic symptoms mediated by histamine, such as vasodilation, increased vascular permeability, bronchoconstriction, itching, and pain.[3][9] Additionally, this compound exhibits anticholinergic properties, which contribute to the drying of mucous membranes, providing relief from nasal and ocular secretions.[8]

Pharmacological and Clinical Data

This compound has been investigated for various therapeutic effects beyond its antihistaminic properties, including anti-arrhythmic and antiviral activities.

Antiviral Activity (Anti-HBV)

This compound hydrochloride has demonstrated a significant inhibitory effect on Hepatitis B Virus (HBV) DNA in cell-based assays.[10][11]

| Cell Line | EC₅₀ | Exposure Time | Reference |

| HepAD38 | 2.910 µmol/L | 5 days | [10][11] |

| Huh7 | 2.349 µmol/L | 96 hours | [10][11] |

Anti-arrhythmic and Electrophysiological Effects

Clinical studies have explored this compound's efficacy in the pharmacological cardioversion of atrial fibrillation (AF).[12][13] Intravenous administration has been shown to significantly affect cardiac electrophysiology.[14]

| Parameter | Baseline (Mean ± SD) | Post-Antazoline (Mean ± SD) | p-value |

| P wave duration | 101 ± 10 ms | 110 ± 16 ms | < .05 |

| QRS duration | 101 ± 12 ms | 107 ± 12 ms | < .05 |

| QT interval | 399 ± 27 ms | 444 ± 23 ms | < .05 |

| Corrected QT (QTcF) | 403 ± 21 ms | 448 ± 27 ms | < .05 |

| Stroke Volume (SV) | 94.9 ± 21.8 ml | 82.4 ± 19.6 ml | < .05 |

Data from a study on 10 healthy volunteers receiving a cumulative 300 mg intravenous dose.[14]

Key Experimental Protocols

In Vitro HBV DNA Inhibition Assay

This protocol is a general representation based on the methodologies used to determine the EC₅₀ values of this compound against HBV.[10][11]

In Vivo Human Electrophysiology Study Protocol

This protocol is based on methodologies from clinical trials investigating the antiarrhythmic effects of this compound for atrial fibrillation.[12][13][14]

1. Subject Population:

-

Patients with a history of paroxysmal atrial fibrillation undergoing a clinical electrophysiology study (EPS).[12]

-

Healthy volunteers for safety and pharmacokinetic studies.[12]

2. Equipment:

-

Standard electrophysiology recording system with multipolar catheters.[12]

-

Intracardiac stimulator.[12]

-

12-lead surface electrocardiogram (ECG) monitor.[12]

-

Continuous blood pressure monitoring.[12]

3. Procedure:

-

Catheter Placement: Multipolar catheters are placed in the high right atrium (HRA), His bundle region, and coronary sinus (CS) under fluoroscopic guidance. A quadripolar catheter may be placed in the right ventricular apex (RVA).[12]

-

Baseline Measurements: Standard EPS measurements are performed at baseline, including sinus node and atrioventricular (AV) nodal function.[12]

-

Drug Administration: this compound is administered intravenously. A common regimen is three consecutive 100 mg boluses injected over 1 minute, with 2-minute intervals between boluses.[14]

-

Post-Infusion Measurements: Electrophysiological and hemodynamic parameters are recorded continuously and measured at set intervals post-infusion to assess changes from baseline.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound Hydrochloride | C17H20ClN3 | CID 17275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 2508-72-7 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. This compound [drugcentral.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Intravenous this compound, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Antazoline as a first-generation antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline is a first-generation ethylenediamine derivative antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1][2] In addition to its primary antihistaminic effects, it possesses notable anticholinergic, local anesthetic, and sedative properties.[1][3] Commonly formulated in ophthalmic solutions, often in combination with a vasoconstrictor like naphazoline, it is primarily used for the symptomatic relief of allergic conjunctivitis.[1][4][5] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and associated effects. It further outlines standard experimental protocols for characterizing its activity at the molecular and systemic levels.

Molecular and Physicochemical Properties

This compound is an organic compound belonging to the imidazoline class.[1] Its chemical and physical properties are crucial for its absorption, distribution, and receptor interaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₃ | [1][4][6] |

| Molecular Weight | 265.35 g/mol | [1][2][6] |

| CAS Number | 91-75-8 | [4] |

| Water Solubility (S) | 0.66 mg/mL | [2] |

| cLogP | 4.11 | [2] |

| Topological Polar Surface Area (TPSA) | 27.63 Ų | [2] |

Mechanism of Action

Histamine H1 Receptor Antagonism

This compound's primary mechanism of action is as a selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[4][7][8] It competitively and reversibly binds to the H1 receptor, preventing histamine from binding and activating it.[1][3] This blockade inhibits the downstream effects of histamine, which are responsible for the classic symptoms of allergic reactions.[7][9]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[10] Upon activation by histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses.[10] All H1-antihistamines examined to date, including first-generation agents like this compound, are considered inverse agonists. They bind to the inactive conformation of the H1 receptor, stabilizing it and thus reducing the basal level of receptor activity even in the absence of histamine.[11]

References

- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugcentral.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ichapps.com [ichapps.com]

- 6. medkoo.com [medkoo.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound | Actions and spectrum | medtigo [medtigo.com]

- 10. benchchem.com [benchchem.com]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Antazoline chemical structure and properties for research applications

An In-depth Technical Guide to Antazoline: Chemical Structure and Properties for Research Applications

Abstract

This compound is a first-generation ethylenediamine derivative antihistamine with a rich history of therapeutic use, primarily in the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2][3] Its pharmacological profile is characterized by competitive antagonism of the histamine H1 receptor, alongside notable anticholinergic properties.[4][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals. It details its core pharmacology, summarizes quantitative data, and provides methodologies for key experiments.

Chemical Structure and Identification

This compound is structurally defined as N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[1] It belongs to the class of imidazolines and is a tertiary amino compound.[1]

| Identifier | Value |

| IUPAC Name | N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline[1] |

| Molecular Formula | C₁₇H₁₉N₃[1] |

| Molecular Weight | 265.35 g/mol [1] |

| CAS Number | 91-75-8[1] |

| PubChem CID | 2200[1] |

| SMILES | C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3[1] |

| InChI Key | REYFJDPCWQRWAA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. This compound is typically used as a hydrochloride or phosphate salt to improve its solubility and stability.[6][7]

| Property | Value | Source |

| pKa | 7.79, 9.74 | [8] |

| logP (Octanol/Water) | 4.11 | [9] |

| Water Solubility | 663 mg/L (at 30 °C) | [1] |

| Topological Polar Surface Area | 27.6 Ų | [9][10] |

| Melting Point | 237-241 °C | [1] |

Pharmacology and Mechanism of Action

Primary Mechanism: Histamine H1 Receptor Antagonism

This compound's principal mechanism of action is as a competitive, reversible antagonist of the histamine H1 receptor.[1][4][11] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering a cascade of events that lead to symptoms like vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[4][9] this compound binds to the H1 receptor without activating it, thereby blocking histamine's effects and providing symptomatic relief.[1][2]

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Secondary Pharmacological Activities

-

Anticholinergic Effects: As a first-generation antihistamine, this compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[4][5] This action contributes to a drying effect on mucous membranes, which can be beneficial for reducing nasal and ocular secretions.[4] However, it is also responsible for side effects like dry mouth and potential sedation.[5]

-

Anti-arrhythmic Effects: this compound has demonstrated anti-arrhythmic properties and has been studied for its effectiveness in terminating atrial fibrillation.[11][12] It affects the electrophysiological parameters of the atrial muscle, prolonging refractory periods without negatively impacting sinus node function or atrioventricular conduction.[12]

-

Antiviral Activity: In vitro studies have shown that this compound can inhibit Hepatitis B Virus (HBV) DNA. It effectively reduces HBV DNA in the extracellular supernatant of HepAD38 and Huh7 cells in a dose-dependent manner.[11][13]

Pharmacological Data

Quantitative data on this compound's activity at various targets is crucial for understanding its efficacy and potential off-target effects.

| Target/Assay | Parameter | Value | Cell Line/Model |

| HBV DNA Inhibition | EC₅₀ | 2.910 µmol/L | HepAD38 cells[11][13] |

| HBV DNA Inhibition | EC₅₀ | 2.349 µmol/L | Huh7 cells[11][13] |

| Histamine H3 Receptor | pKₐ | 4.4 | N/A[14] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Synthesis of this compound Base

This protocol describes the preparation of the this compound free base from its phosphate salt, a common precursor for creating other salts or for experimental use.[8]

-

Dissolution: Dissolve 10.00 g of this compound phosphate in 400 mL of deionized water.

-

Neutralization: In a separate container, dissolve an equimolar amount of sodium hydroxide (3.30 g) in 25 mL of deionized water.

-

Precipitation: Mix the sodium hydroxide solution with the this compound phosphate solution under ambient conditions to precipitate the this compound base.

-

Isolation: Filter the resulting product from the solution.

-

Drying: Allow the isolated this compound base to dry for 24 hours.

-

Storage: Store the final product in an airtight container.

In Vivo Pharmacokinetic Analysis in Humans

This protocol provides a high-level overview of a clinical study designed to characterize the metabolism of this compound in healthy human subjects.[15]

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Methodology Details: [15]

-

Administration: A 100 mg bolus of this compound mesylate is administered intravenously over 1 minute to healthy volunteers.

-

Sample Collection: Blood samples (approx. 2 mL) are collected in sodium citrate tubes at pre-dose and at 2, 4, 6, 8, 10, 30, 60, 180, 240, and 300 minutes post-dose.

-

Plasma Separation: Samples are immediately centrifuged at 2000 x g for 15 minutes at room temperature.

-

Sample Preparation: 0.1 mL of plasma is diluted with 0.7 mL of a methanol/ethanol mixture (1:1, v/v) containing a surrogate standard (xylometazoline). Samples are incubated at -20°C for 30 minutes and then centrifuged.

-

Analysis: The supernatant is evaporated to dryness, reconstituted in 10% aqueous acetonitrile, and a 10 µL aliquot is injected into a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system for metabolite identification.

In Vitro Metabolism Analysis

This protocol outlines the study of this compound's metabolism using pooled human liver hepatocytes to identify the cytochrome P450 (CYP) isoforms involved.[15][16]

-

System: The study utilizes 10-donor mixed-gender pooled human hepatocytes.

-

Incubation: this compound mesylate is incubated with the hepatocytes for a period of 120 minutes.

-

CYP Isoform Identification: The primary metabolism is assessed, revealing that CYP2D6 is the main isoform involved, with a minor role played by CYP2C19.[16]

-

Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify and characterize the metabolites formed. Studies have identified at least 15 distinct metabolites.[15] The metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid.[15]

Research Applications

This compound's diverse pharmacological profile makes it a valuable tool for various research applications:

-

Allergy Research: As a classic H1 antagonist, it serves as a reference compound in studies of allergic conjunctivitis and rhinitis.[1][17]

-

Cardiovascular Research: Its unique anti-arrhythmic properties, particularly its effect on atrial muscle electrophysiology, make it a subject of interest for developing novel treatments for atrial fibrillation.[12]

-

Hepatology and Virology: The discovery of its anti-HBV activity opens new avenues for investigating its potential as an antiviral agent.[11][13]

-

Pharmacology and Toxicology: The compound can be used to study the structure-activity relationships of first-generation antihistamines and the clinical relevance of anticholinergic side effects.[2][4]

References

- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound [drugcentral.org]

- 10. This compound HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Assessment of receptor affinities of ophthalmic and systemic agen...: Ingenta Connect [ingentaconnect.com]

- 15. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 16. Development and Performance Verification of the PBPK Model for this compound and Its Metabolite and Its Utilization for Pharmacological Hypotheses Formulating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is this compound Hydrochloride used for? [synapse.patsnap.com]

Antazoline: A Comprehensive Review of its Pharmacological Profile and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation ethylenediamine derivative antihistamine, has a long history of clinical use for the symptomatic relief of allergic conjunctivitis and nasal congestion.[1][2] More recently, it has garnered significant attention for its potent antiarrhythmic properties, demonstrating efficacy in the pharmacological cardioversion of atrial fibrillation.[3][4] This review provides a comprehensive overview of the scientific literature on this compound, detailing its mechanism of action, pharmacokinetics, therapeutic applications, and clinical efficacy. Quantitative data from key studies are summarized, experimental protocols are detailed, and relevant signaling pathways and workflows are visualized to provide a thorough resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the competitive and reversible antagonism of the histamine H1 receptor.[1][2][5] By blocking the action of endogenous histamine, this compound prevents the classic allergic symptoms such as itching, vasodilation, and increased vascular permeability.[1][6]

Beyond its antihistaminic effects, this compound exhibits several other pharmacological activities:

-

Anticholinergic Properties: As a first-generation antihistamine, this compound possesses anticholinergic activity, which can contribute to side effects like dry mouth and drowsiness but may also aid in reducing secretions.[1][7][8]

-

Antiarrhythmic Effects: The antiarrhythmic properties of this compound are a key area of current research. While the exact mechanism is not fully elucidated, it is believed to involve the modulation of cardiac ion channels, exhibiting a "quinidine-like" effect.[9][10] Studies have shown that this compound can prolong the P wave and QRS duration, suggesting an effect on cardiac conduction, and also prolong the QT interval, indicating an impact on repolarization.[9]

-

Antiviral Activity: In-vitro studies have demonstrated that this compound hydrochloride can inhibit the secretion of Hepatitis B Virus (HBV) DNA in a dose-dependent manner.[11][12]

Signaling Pathway: Histamine H1 Receptor Antagonism

Pharmacokinetics and Metabolism

This compound is metabolized primarily in the liver.[8] In vitro and in vivo studies have identified that it is transformed into at least 15 metabolites.[13][14] The main cytochrome P450 isoform involved in its metabolism is CYP2D6, with CYP2C19 playing a lesser role.[13][14] The primary Phase I metabolite is formed by the removal of a phenyl group, followed by hydroxylation.[13][14] Glucuronidation is the main Phase II metabolic pathway.[13][14] When administered intravenously, this compound exhibits rapid elimination.[13] For ophthalmic use, systemic absorption is limited.[15]

Experimental Workflow: In Vitro Metabolism Study

Therapeutic Applications and Clinical Efficacy

Allergic Conjunctivitis

This compound is widely used in ophthalmic preparations, often in combination with a vasoconstrictor like naphazoline or tetryzoline, for the relief of allergic conjunctivitis.[1][2][16] It effectively reduces symptoms of itching and redness.[15][17]

| Table 1: Clinical Efficacy of Ophthalmic this compound | |

| Indication | Allergic Conjunctivitis |

| Combination Therapy | Often with naphazoline or tetryzoline[1][2] |

| Dosage | 1-2 drops, 2-3 times daily[16][17] |

| Efficacy | Significant inhibition of itching[1]. Combination with a vasoconstrictor is more effective for redness than either agent alone[1]. Faster onset of action compared to levocabastine[18]. |

Atrial Fibrillation

Intravenous this compound has emerged as a promising agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF).[3][4] Clinical trials have demonstrated its high efficacy and safety profile in this setting.[3][19][20]

| Table 2: Efficacy of Intravenous this compound for Atrial Fibrillation Cardioversion | |

| Study | AnPAF Study [19] |

| Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Paroxysmal non-valvular AF (<43h), no heart failure |

| Dosage | Up to 250 mg IV |

| Conversion to Sinus Rhythm | 72.2% (this compound) vs. 10.5% (Placebo) |

| Median Time to Conversion | 16.0 minutes (this compound) vs. 72.5 minutes (Placebo) |

| CANT II Study [20] | |

| Design | Multicenter, retrospective registry, propensity score-matched |

| Patient Population | Recent-onset AF in the emergency department |

| Comparison | This compound vs. Amiodarone and Propafenone |

| Conversion Rate (pre-matching) | This compound (78.3%) superior to Amiodarone (66.9%), comparable to Propafenone (72.7%) |

| AntaEP Study [3][4] | |

| Design | Experimental prospective study |

| Patient Population | AF induced during electrophysiological study for AF ablation |

| Dosage | Mean dose of 257.1 mg IV |

| Conversion to Sinus Rhythm | 100% (5/5 cases) |

| Mean Time to Conversion | 8.4 ± 6.2 minutes |

Antiviral Effects

Research has indicated a potential role for this compound as an antiviral agent. It has been shown to inhibit HBV DNA in a dose-dependent manner in cell cultures.[5][11][12]

| Table 3: In Vitro Antiviral Activity of this compound | |

| Target Virus | Hepatitis B Virus (HBV) |

| Cell Line | EC50 |

| HepAD38 | 2.910 µmol/L[5][11][12] |

| Huh7 | 2.349 µmol/L[5][11][12] |

Experimental Protocols

In Vivo Human Electrophysiology Study for Atrial Fibrillation

This protocol is based on methodologies described in clinical trials investigating the electrophysiological effects of this compound.[3][21]

-

Subject Population: Patients with paroxysmal atrial fibrillation scheduled for their first AF ablation, in sinus rhythm, and not on amiodarone.[3]

-

Catheter Placement: Multipolar catheters are placed in the high right atrium, His bundle region, and coronary sinus under fluoroscopic guidance.[21]

-

Baseline Measurements: Standard electrophysiology study measurements are taken, including sinus node recovery time, atrioventricular (AV) nodal function (Wenckebach cycle length, AV nodal effective refractory period), and inter- and intra-atrial conduction times.[3]

-

Drug Administration: this compound is administered intravenously. In the AntaEP study, a mean dose of 257.1 mg was given over approximately 5 minutes.[3]

-

Post-Drug Measurements: Electrophysiological parameters are reassessed after this compound administration to determine its effects on atrio-venous conduction.[3]

-

AF Induction and Cardioversion: If AF is induced during the study, this compound is administered (up to a cumulative dose of 300 mg) until conversion to sinus rhythm is achieved.[3]

Workflow for a Clinical Trial on AF Cardioversion

Safety and Tolerability

When used as an ophthalmic solution, this compound is generally well-tolerated. The most common side effects are localized and transient, such as mild burning or stinging upon application and blurred vision.[17][22]

For intravenous administration in the context of AF cardioversion, studies have reported a good safety profile.[10][19] Potential side effects can include hypotension, tachycardia, hot flushes, drowsiness, and nausea.[10] Serious adverse events are rare.[3]

Conclusion

This compound is a versatile pharmacological agent with well-established efficacy as a topical antihistamine and a newly appreciated role as a potent antiarrhythmic drug. Its effectiveness and safety in the cardioversion of atrial fibrillation position it as a valuable therapeutic option. Further research into its precise antiarrhythmic mechanisms and antiviral potential is warranted. This comprehensive review provides a foundational resource for researchers and clinicians working with or investigating this multifaceted compound.

References

- 1. This compound | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Intravenous this compound, a first‐generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio‐venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravenous this compound, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [drugcentral.org]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mp.pl [mp.pl]

- 11. medchemexpress.com [medchemexpress.com]

- 12. virosin.org [virosin.org]

- 13. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of In Vitro and In Vivo Metabolism of this compound Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Actions and spectrum | medtigo [medtigo.com]

- 16. mims.com [mims.com]

- 17. clicks.co.za [clicks.co.za]

- 18. [this compound/tetryzoline eyedrops in comparison with levocabastine eyedrops in acute allergic conjunctivitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of this compound in the rapid cardioversion of paroxysmal atrial fibrillation (the AnPAF Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of this compound for cardioversion of atrial fibrillation: propensity score matching analysis of a multicenter registry (CANT II Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]

An In-Depth Technical Guide to the Anticholinergic Properties of Antazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is recognized for its therapeutic efficacy in relieving nasal congestion and the symptoms of allergic conjunctivitis. Beyond its primary role as a histamine H1 receptor antagonist, this compound exhibits significant anticholinergic properties.[1][2] This technical guide provides a comprehensive investigation into the anticholinergic characteristics of this compound, detailing its mechanism of action, interaction with muscarinic acetylcholine receptors, and the downstream effects on cholinergic signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the underlying molecular interactions to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an ethylenediamine derivative that functions as a competitive antagonist at histamine H1 receptors.[2] Its clinical applications primarily leverage this antihistaminic activity. However, like many first-generation antihistamines, this compound can cross the blood-brain barrier and interact with other receptor systems, notably the muscarinic acetylcholine receptors, leading to a range of anticholinergic effects.[3] These effects contribute to both its therapeutic profile, such as reducing secretions, and its side-effect profile, including drowsiness and dry mouth.[1] Recent investigations have also highlighted its potential as an antiarrhythmic agent, a property that may be linked to its anticholinergic and ion channel blocking activities.[4][5] Understanding the nuances of this compound's anticholinergic properties is crucial for its optimal therapeutic use and for the development of new drugs with refined selectivity.

Quantitative Analysis of Anticholinergic Activity

For comparative purposes, the following table summarizes the muscarinic receptor binding affinities for a selection of first-generation antihistamines. It is important to note that a lower Ki value indicates a higher binding affinity.

| Antihistamine | Muscarinic Receptor Ki (nM) | Reference |

| Mequitazine | 5.0 | [6] |

| Cyproheptadine | 38 | [6] |

| Clemastine | 38 | [6] |

| Diphenylpyraline | 38 | [6] |

| Promethazine | 38 | [6] |

| Mepyramine | 3,600 | [6] |

| Terfenadine | 3,600 | [6] |

Note: The data in this table is for comparative purposes and does not represent experimentally determined values for this compound.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.

The binding of this compound to these receptors physically blocks the binding of acetylcholine, thereby inhibiting the initiation of the downstream signaling cascade. This antagonism is a reversible, competitive interaction.[7]

Impact on Cholinergic Signaling Pathways

The blockade of muscarinic receptors by this compound disrupts the normal signaling pathways activated by acetylcholine. These pathways are primarily mediated by two types of G proteins: Gq/11 and Gi/o.

-

M1, M3, and M5 Receptor Blockade (Gq/11-coupled): The M1, M3, and M5 muscarinic receptor subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound prevents this cascade, leading to a reduction in intracellular calcium levels and PKC activity. This results in effects such as decreased smooth muscle contraction and reduced glandular secretions.

-

M2 and M4 Receptor Blockade (Gi/o-coupled): The M2 and M4 muscarinic receptor subtypes are coupled to Gi/o proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening potassium channels in the heart to slow heart rate. This compound's antagonism of M2 and M4 receptors would therefore lead to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels, as well as preventing the modulation of ion channels.

The following diagram illustrates the general mechanism of this compound's anticholinergic action at a Gq/11-coupled muscarinic receptor.

Experimental Protocols for Assessing Anticholinergic Properties

The anticholinergic properties of a compound like this compound are typically investigated using in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the muscarinic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Contains cell membranes and the radiolabeled ligand.

-

Non-specific Binding: Contains cell membranes, the radiolabeled ligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to saturate the receptors.

-

Competition: Contains cell membranes, the radiolabeled ligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Smooth Muscle Contraction Assay)

Functional assays measure the physiological response to receptor activation or blockade. A common in vitro functional assay for anticholinergic activity involves measuring the contraction of smooth muscle tissue.

Objective: To determine the ability of this compound to inhibit acetylcholine-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer.

-

Data acquisition system.

-

Acetylcholine.

-

This compound.

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a set period.

-

Control Response: Elicit a contractile response by adding a known concentration of acetylcholine to the organ bath.

-

Antagonist Incubation: Wash the tissue to remove the acetylcholine. Then, add a specific concentration of this compound to the organ bath and incubate for a predetermined time.

-

Challenge with Agonist: In the presence of this compound, re-introduce the same concentration of acetylcholine and record the contractile response.

-

Data Analysis: Compare the magnitude of the acetylcholine-induced contraction in the absence and presence of this compound. A reduction in the contractile response in the presence of this compound indicates anticholinergic activity. A concentration-response curve can be generated by testing a range of this compound concentrations to determine its potency as an antagonist.

Conclusion

This compound's pharmacological profile is characterized by both its antihistaminic and anticholinergic properties. Its ability to act as a competitive antagonist at muscarinic acetylcholine receptors contributes significantly to its therapeutic effects and its side-effect profile. While specific quantitative data on its binding affinity for the different muscarinic receptor subtypes remains an area for further investigation, the established methodologies of radioligand binding assays and functional in vitro studies provide a robust framework for such characterization. A deeper understanding of the anticholinergic nature of this compound is essential for its safe and effective clinical application and for guiding the development of future medications with improved receptor selectivity and therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of this compound on Electrophysiological Properties of Atrial Muscle and Conduction System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of Antazoline Hydrochloride and Antazoline Phosphate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline, a first-generation antihistamine, is utilized in various pharmaceutical formulations as either the hydrochloride or the phosphate salt. While both salts possess the same active moiety and primary mechanism of action as a histamine H1 receptor antagonist, their distinct physicochemical properties influence their selection for specific research and clinical applications. This technical guide provides a comprehensive comparison of this compound hydrochloride and this compound phosphate, detailing their chemical and physical properties, pharmacological profiles, and established experimental protocols. The document aims to equip researchers with the necessary information to make informed decisions regarding the appropriate salt for their studies.

Introduction

This compound is an ethylenediamine derivative with established efficacy as a histamine H1 receptor antagonist.[1] Its therapeutic effects are primarily attributed to its ability to block the action of endogenous histamine, thereby alleviating the symptoms of allergic reactions.[2] this compound is formulated as two primary salts: this compound hydrochloride and this compound phosphate. The choice between these salts is often dictated by the intended route of administration and the desired physicochemical properties of the final formulation. This compound phosphate is commonly found in ophthalmic preparations for the treatment of allergic conjunctivitis, often in combination with a vasoconstrictor like naphazoline.[3][4][5] Conversely, this compound hydrochloride has been investigated for systemic applications, including the management of cardiac arrhythmias, and is also used in analytical studies.[6][7][8] This guide will delve into a detailed comparison of these two salts to aid researchers in their selection and application.

Physicochemical Properties: A Comparative Overview

The hydrochloride and phosphate salts of this compound exhibit differences in their molecular weight, solubility, and other physical characteristics. These properties are crucial in drug formulation and development, impacting dissolution rates, bioavailability, and stability.

Table 1: Comparative Physicochemical Properties of this compound Hydrochloride and this compound Phosphate

| Property | This compound Hydrochloride | This compound Phosphate |

| Molecular Formula | C₁₇H₁₉N₃·HCl[9] | C₁₇H₁₉N₃·H₃PO₄ |

| Molecular Weight | 301.81 g/mol [9] | 363.35 g/mol |

| Appearance | White or almost white crystalline powder.[10] | White crystalline powder with a bitter taste.[11] |

| Solubility in Water | Sparingly soluble (1 in 40).[10][11] Also reported as 14 mg/mL.[12] | Soluble.[11] |

| Solubility in Alcohol | Soluble (1 in 25).[10][11] Also reported as 4 mg/mL in Ethanol.[12] | - |

| Solubility in DMSO | Soluble. Reported as ≥13.4 mg/mL, 45 mg/mL, and 60 mg/mL.[9][12][13] | Soluble. Reported as 18 mg/mL. |

| Melting Point | Approximately 240°C (with decomposition).[10] | - |

| CAS Number | 2508-72-7[9] | 154-68-7 |

Pharmacological Profile

Mechanism of Action

Both this compound hydrochloride and this compound phosphate act as antagonists, or more accurately, inverse agonists, at the histamine H1 receptor.[2][14] In the absence of an agonist, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, as an agonist, stabilizes the active state, leading to a physiological response. This compound, as an inverse agonist, binds to and stabilizes the inactive conformation of the receptor.[14] This action not only blocks the binding of histamine but also reduces the basal activity of the receptor, leading to a more profound suppression of the allergic response.[2][14]

The binding of this compound to the H1 receptor prevents the histamine-induced cascade of events, which includes vasodilation, increased capillary permeability, and stimulation of sensory nerves that result in itching and pain.[2]

Additional Pharmacological Activities

Beyond its primary antihistaminic effects, this compound exhibits other pharmacological properties:

-

Anticholinergic Effects: As a first-generation antihistamine, this compound can cross the blood-brain barrier and possesses anticholinergic properties, which can lead to side effects such as sedation and dryness of mucous membranes.[2]

-

Antiarrhythmic Properties: this compound has demonstrated quinidine-like antiarrhythmic activity.[6][7] It has been shown to be effective in the cardioversion of atrial fibrillation.[6][7][15] This effect is thought to be mediated by its ability to prolong the P wave, QRS complex, and QT interval, indicating a prolongation of cardiac conduction and repolarization.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound phosphate and naphazoline hydrochloride, singly and in combination for the treatment of allergic conjunctivitis-a controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Vasocon-A in the allergen challenge model of acute allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. mp.pl [mp.pl]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. raybiotech.com [raybiotech.com]

- 10. thaiscience.info [thaiscience.info]

- 11. pharmacy180.com [pharmacy180.com]

- 12. This compound hydrochloride | Histamine Receptor | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound—insights into drug‐induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]

Xenobiotic Effects and Metabolism of Antazoline: A Technical Guide for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antazoline, a first-generation antihistamine, has garnered renewed interest for its potent antiarrhythmic properties, particularly in the termination of atrial fibrillation.[1][2] Despite its long history, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) parameters and xenobiotic effects has only recently been elucidated through modern preclinical and clinical research. This technical guide provides an in-depth overview of the metabolism and pharmacodynamic effects of this compound observed in preclinical studies. It summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic and mechanistic pathways to support ongoing research and development efforts.

Metabolism and Pharmacokinetics

The biotransformation of this compound involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver.[2][3] Preclinical studies utilizing in vitro models with human-derived materials have been crucial in characterizing these pathways.

In Vitro Metabolism

In vitro assays using human liver microsomes and pooled human hepatocytes have identified Cytochrome P450 (CYP) enzymes as the principal mediators of this compound's Phase I metabolism.[1][4] The primary enzyme responsible for its biotransformation is CYP2D6, with a minor contribution from CYP2C19.[1][2][3] The metabolism via CYP2D6 is notably rapid; in one experiment, less than 1% of the parent compound remained after just five minutes of incubation.[2] In contrast, biotransformation by CYP2C19 is significantly slower.[2][3]

Phase II metabolism is characterized mainly by glucuronidation of Phase I metabolites.[2][3] In total, at least 15 distinct metabolites of this compound have been identified in human plasma and hepatocyte cultures.[2][5] The two most prominent Phase I metabolites are:

Binding studies indicate that this compound has low affinity for plasma proteins, with less than 50% being bound.[1][4] It also does not bind to erythrocytes and shows only slight binding to the microsomal membrane.[1][4]

Table 1: In Vitro ADME Parameters of this compound

| Parameter | Result | In Vitro System | Reference |

|---|---|---|---|

| Plasma Protein Binding | < 50% | Human Plasma | [1][4] |

| Erythrocyte Binding | Not Observed | Human Erythrocytes | [1][4] |

| Microsomal Binding | Slight | Human Liver Microsomes | [4] |

| Primary Metabolizing Enzyme | CYP2D6 | Recombinant CYPs | [1][2] |

| Secondary Metabolizing Enzyme | CYP2C19 | Recombinant CYPs |[1][2] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided essential data on the in vivo disposition of this compound. A study in Beagle dogs established a reliable HPLC-UV method for quantifying this compound in plasma.[6] In rats, the terminal elimination half-life was determined to be 3.53 ± 0.68 hours, indicating relatively fast elimination, a finding consistent with observations in human volunteers.[7][8]

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Value | Species | Route of Administration | Reference |

|---|---|---|---|---|

| Terminal Elimination Half-life (t½) | 3.53 ± 0.68 h | Rat | Not Specified | [7] |

| Mean Residence Time (MRT) | 3.67 ± 0.7 h | Rat | Not Specified |[7] |

Xenobiotic Effects (Pharmacodynamics)

This compound's primary xenobiotic effects are related to its dual action as a histamine H1 receptor antagonist and a cardiac antiarrhythmic agent.[9][10] Its antiarrhythmic properties are of significant interest in preclinical research.

Antiarrhythmic and Electrophysiological Effects

This compound has demonstrated high efficacy in suppressing atrial fibrillation (AF) in preclinical models.[11] Its mechanism is attributed to quinidine-like properties, which involve the modulation of cardiac ion channels.[1] An experimental study using an isolated rabbit heart model revealed that this compound's antiarrhythmic effect stems from a significant increase in the atrial effective refractory period (aERP) that is more pronounced than its effect on the atrial action potential duration (aAPD).[11] This leads to an overall increase in postrepolarization refractoriness, a key mechanism for terminating re-entrant arrhythmias like AF.[11]

In vivo and ex vivo studies have consistently shown that this compound prolongs key electrocardiogram (ECG) intervals, including the P wave, QRS duration, and the corrected QT (QTc) interval.[2][8][12] This indicates that the drug slows both cardiac conduction (P wave, QRS) and repolarization (QTc).[2][8]

Table 3: Electrophysiological Effects of this compound in an Isolated Rabbit Heart Model

| Parameter | Change from Baseline | Concentration | Condition | Reference |

|---|---|---|---|---|

| Atrial Action Potential Duration (aAPD) | +41 ms | 20 µmol/L | Acetylcholine/Isoproterenol | [11] |

| Atrial Effective Refractory Period (aERP) | +74 ms | 20 µmol/L | Acetylcholine/Isoproterenol | [11] |

| Atrial Fibrillation (AF) Induction | Complete Suppression | 20 µmol/L | Acetylcholine/Isoproterenol |[11] |

Hemodynamic Effects

Preclinical studies have also investigated the hemodynamic consequences of this compound administration. In mongrel dogs, the drug was shown to exert a negative effect on cardiac output and stroke volume, though it did not significantly alter blood pressure.[7] This suggests a potential for negative inotropic effects, which has been corroborated by studies in healthy human volunteers where this compound administration led to a significant reduction in stroke volume.[8][12] This effect is an important consideration for safety pharmacology assessments.

Table 4: Hemodynamic Effects of this compound in Preclinical and Clinical Models

| Parameter | Observation | Species/Model | Reference |

|---|---|---|---|

| Cardiac Output | Negative Effect | Mongrel Dog | [7] |

| Stroke Volume | Negative Effect | Mongrel Dog | [7] |

| Stroke Volume | Significant Decrease (94.9 vs 82.4 mL) | Healthy Human Volunteers | [8][12] |

| Blood Pressure | No Significant Influence | Mongrel Dog |[7] |

Key Experimental Protocols

Reproducible and well-defined protocols are fundamental to preclinical drug evaluation. The following sections detail the methodologies used in key studies of this compound.

In Vitro Metabolism Assay (Human Hepatocytes)

This protocol is designed to identify metabolites and characterize the metabolic pathways of a test compound.

-

Hepatocyte Preparation: Pooled cryopreserved human hepatocytes (e.g., 10-donor, mixed-gender) are thawed and suspended in an appropriate incubation medium.[2] Cell viability is confirmed (e.g., via Trypan Blue exclusion).

-

Incubation: this compound mesylate is added to the hepatocyte suspension at a specified concentration. Incubations are carried out in a shaking water bath at 37°C.[2]

-

Time-Point Sampling: Aliquots of the incubation mixture are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2][5]

-

Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[5]

-

Sample Preparation: Samples are centrifuged to precipitate proteins. The resulting supernatant is collected, and may be dried and reconstituted for analysis.

-

LC-MS/MS Analysis: Samples are analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or LC-HRMS) to separate and identify the parent drug and its metabolites.[2][5]

Ex Vivo Antiarrhythmic Assessment (Isolated Rabbit Heart)

The Langendorff-perfused isolated heart model is a powerful tool for studying the direct electrophysiological effects of a drug on the heart, independent of systemic neural and hormonal influences.

-

Heart Isolation: A rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[11]

-

Retrograde Perfusion: The heart is retrogradely perfused with a warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.

-

Electrophysiological Recording: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the left and right atria to record aAPD and aERP.[11]

-

Baseline Measurement: Baseline electrophysiological parameters are recorded.

-

AF Induction: Atrial fibrillation is induced using a standardized protocol, such as rapid atrial burst pacing. To increase susceptibility, a combination of acetylcholine and isoproterenol may be infused.[11]

-

Drug Administration: this compound is infused into the perfusate at the desired concentration (e.g., 20 µmol/L).[11]

-

Post-Drug Assessment: AF inducibility and electrophysiological parameters (aAPD, aERP) are reassessed in the presence of the drug to determine its effects.[11]

Conclusion and Future Directions

Preclinical studies have established that this compound is a rapidly metabolized compound, primarily through CYP2D6, leading to the formation of numerous metabolites. Its primary xenobiotic effect of interest is a potent antiarrhythmic action, driven by a significant increase in the atrial effective refractory period. However, the observed negative inotropic effects in animal models warrant careful consideration in safety assessments.[7][8]